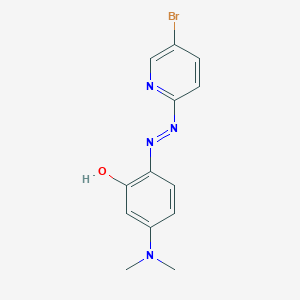

4,4'-Dibromo-4''-cyclohexyltriphenylamine

Overview

Description

4,4’-Dibromo-4’'-cyclohexyltriphenylamine is a biochemical used for proteomics research . It is an organic compound with the molecular formula C24H23Br2N and a molecular weight of 485.26 .

Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-4’'-cyclohexyltriphenylamine is denoted by the formula C24H23Br2N. This indicates that the molecule is composed of 24 carbon atoms, 23 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis

4,4’-Dibromo-4’'-cyclohexyltriphenylamine is a white crystal with a molecular weight of 485.3 g/mol. Further physical and chemical properties are not specified in the current resources and would require additional research.Scientific Research Applications

Electrochromic Materials : Triphenylamine-containing aromatic diamines, synthesized using 4,4'-dibromo-4''-methoxytriphenylamine, have shown promise in the creation of novel aromatic polyamides with highly stable yellow and blue electrochromic behaviors. These polymers are amorphous, soluble in many organic solvents, and can be cast into films. They demonstrate significant thermal stability and electrochromic properties, making them suitable for electrochromic devices (Liou & Lin, 2009).

Photophysical Applications : Research on triphenylamine derivatives has led to the synthesis of molecules with high quantum yields in both solution and solid state. These derivatives, designed with a non-planar push-pull electronic structure, exhibit solvatochromic effects and fluorescent behavior in binary solvent systems. This makes them suitable for applications like picric acid detection (Zhang et al., 2015).

Light-Emitting Polymers : The synthesis of polymers containing triphenylamine moieties, achieved through reactions involving 4,4'-dibromo derivatives, has led to materials with potential applications in light-emitting diodes (LEDs). These materials showcase high thermal stability and electrochemical activity, suitable for optoelectronic applications (Liu et al., 2007).

Electrochemical Polymerization : Studies on triphenylamine-based polymers, synthesized using dibromotriphenylamine derivatives, have revealed applications in the field of electrochemical polymerization, leading to light-emitting diodes with significant photoemission and electroemission properties (Kunugi et al., 1997).

Safety and Hazards

When handling 4,4’-Dibromo-4’'-cyclohexyltriphenylamine, suitable protective equipment should be worn to prevent dispersion of dust. Hands and face should be washed thoroughly after handling. Contact with skin, eyes, and clothing should be avoided . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Properties

IUPAC Name |

N,N-bis(4-bromophenyl)-4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZLCPOBLTYQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)

![Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylate 1,1-dioxide](/img/structure/B1450889.png)

![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)